2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol
CAS No.:
Cat. No.: VC13396365
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | NGVTVTFBWSSNAC-UHFFFAOYSA-N |
| SMILES | CN(C)CC1CCCN1CCO |
| Canonical SMILES | CN(C)CC1CCCN1CCO |
Introduction
Structural and Molecular Characteristics
Molecular Composition
2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol (IUPAC name: 2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol) has the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol. Its structure combines a pyrrolidine ring—a five-membered amine heterocycle—with a dimethylaminomethyl substituent and a terminal ethanol group. The compound’s chirality arises from the asymmetric carbon atoms in the pyrrolidine ring, making stereoselective synthesis critical for pharmaceutical applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| SMILES | CN(C)CC1CCCN1CCO |
| PubChem CID | 62887761 |
| Chiral Centers | 2 (pyrrolidine C2 and C5) |
Synthesis Methods
Conventional Synthesis Pathways
The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol typically involves a multi-step reaction sequence:
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Condensation: Pyrrolidine reacts with formaldehyde and dimethylamine under controlled pH and temperature to form an imine intermediate.
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Reduction: The imine intermediate undergoes reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final alcohol product.
This method emphasizes nucleophilic attack by dimethylamine on formaldehyde’s carbonyl carbon, followed by stereospecific reduction to preserve chirality.
Advanced Catalytic Approaches
A patent (KR20160141950A) describes scalable synthesis techniques for structurally related pyrrolidine derivatives . While focusing on 1-methyl-2-(2-hydroxyethyl)pyrrolidine, the methods provide insight into optimizing yield and enantiomeric purity:
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Hydrogenation: Palladium on carbon (Pd/C) catalyzes double-bond reduction in precursors.
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Dual-Function Reduction: Simultaneous reduction of ester and alkene groups using NaBH₄ with Lewis acids (e.g., LiCl, ZnCl₂) enhances efficiency .
These approaches highlight the importance of catalyst selection and reaction conditions in achieving high-purity outputs.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The compound’s reactivity is governed by:
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Pyrrolidine Nitrogen: Participates in alkylation and acylation reactions.
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Ethanol Hydroxyl Group: Susceptible to oxidation (e.g., to carboxylic acids) or esterification.
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Dimethylamino Group: Acts as a weak base, enabling salt formation with acids.
Stereochemical Considerations
Chirality at the pyrrolidine C2 and C5 positions necessitates enantioselective synthesis for pharmaceutical relevance. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-ruthenium complexes) has been proposed for related compounds .
Pharmaceutical and Biological Applications
Preclinical Research Gaps
Current data lacks in vivo efficacy or toxicity profiles. In vitro studies suggest low aqueous solubility (<5 μM at pH 7.4), necessitating prodrug strategies or formulation optimization .
Future Directions
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Stereoselective Synthesis: Developing cost-effective chiral catalysts for large-scale production.
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Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine or ethanol moieties to enhance bioavailability .
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Target Identification: Screening against kinase or protease libraries to elucidate mechanisms of action.
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